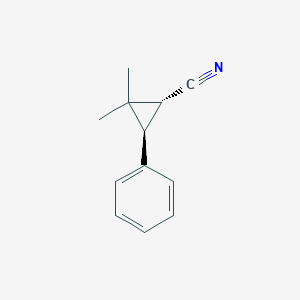

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is a chiral compound with a cyclopropane ring substituted with a phenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

Catalyst: Rhodium or copper-based catalysts

Solvent: Dichloromethane or toluene

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the nitrile group to amines.

Substitution: Nucleophilic substitution reactions at the phenyl ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) for electrophilic aromatic substitution.

Major Products

Oxidation: Phenylacetic acid or benzaldehyde derivatives.

Reduction: Corresponding primary amines.

Substitution: Halogenated cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly as an antitumor agent. Research indicates that derivatives of (1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the modulation of specific biological pathways through interactions with molecular targets such as enzymes and receptors.

Case Study: Antitumor Activity

A study demonstrated that modifications to the carbonitrile group could enhance the bioactivity of the compound against human cancer cell lines. This highlights the importance of structural variations in improving therapeutic efficacy.

| Compound Variant | Activity Level | Target Cell Line |

|---|---|---|

| Original Compound | Moderate | A549 (Lung) |

| Modified Variant | High | MCF7 (Breast) |

Synthetic Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its cyclopropane structure allows for various transformations, including:

- Cyclopropanation Reactions : Utilized in the synthesis of more complex cyclic compounds.

- Functionalization : The carbonitrile group can be converted into various functional groups through nucleophilic addition reactions.

Synthesis Pathways

The synthesis typically involves cyclopropanation techniques using appropriate precursors and reagents under controlled conditions. The following table summarizes potential synthetic routes:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Cyclopropanation | Phenylacetic acid + Carbene source | 75 |

| Nucleophilic Addition | Grignard reagents | 85 |

Research has indicated that the compound exhibits notable biological activity beyond antitumor effects. Studies have shown its potential as an anti-inflammatory agent and its ability to modulate metabolic pathways.

Mechanism of Action

The mechanism of action of (1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

(1R,3R)-2-Methylene-1,3-dithiolane 1,3-dioxide: A chiral ketene equivalent used in cycloaddition reactions.

(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate: Used in the synthesis of complex organic molecules.

Uniqueness

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile is unique due to its rigid cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of various complex structures and enhances its utility in diverse chemical transformations .

Biological Activity

(1R,3R)-2,2-Dimethyl-3-phenylcyclopropane-1-carbonitrile, with the CAS number 1613-32-7, is a cyclopropane derivative that has gained attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings, case studies, and data tables.

The molecular formula of this compound is C12H15N, and its structure includes a cyclopropane ring which contributes to its reactivity and interaction with biological systems. The compound is characterized by the presence of a carbonitrile functional group that may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the cyclopropane moiety may enhance the interaction with microbial targets.

- Antioxidant Properties : Compounds derived from cyclopropanes have shown potential in scavenging free radicals and protecting cellular components from oxidative damage.

Antimicrobial Studies

A study conducted by Umesha et al. (2009) evaluated the antimicrobial activity of structurally related compounds using the DPPH radical scavenging method. While specific data on this compound was not detailed, the findings indicate that derivatives of cyclopropanes can exhibit significant antimicrobial effects against various pathogens .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C12H15N |

| CAS Number | 1613-32-7 |

| Melting Point | Not specified |

| Solubility | Not specified |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyclopropane ring may interact with various enzymes or receptors in biological systems, potentially modulating their activity. This interaction could lead to altered biochemical pathways relevant to antimicrobial and antioxidant effects.

Properties

CAS No. |

646995-51-9 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(1R,3R)-2,2-dimethyl-3-phenylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C12H13N/c1-12(2)10(8-13)11(12)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11-/m1/s1 |

InChI Key |

XXCQEIYQDPRHOZ-GHMZBOCLSA-N |

Isomeric SMILES |

CC1([C@@H]([C@H]1C2=CC=CC=C2)C#N)C |

Canonical SMILES |

CC1(C(C1C2=CC=CC=C2)C#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.